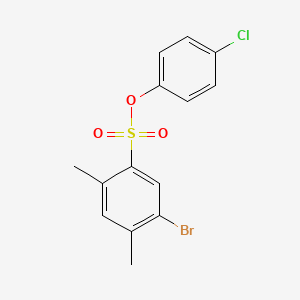

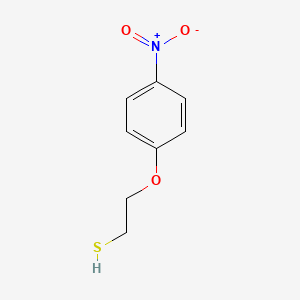

![molecular formula C15H20N2O6S B2693518 tert-butyl (2E)-3-(dimethylamino)-2-[(2-nitrophenyl)sulfonyl]prop-2-enoate CAS No. 1325549-73-2](/img/structure/B2693518.png)

tert-butyl (2E)-3-(dimethylamino)-2-[(2-nitrophenyl)sulfonyl]prop-2-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl (2E)-3-(dimethylamino)-2-[(2-nitrophenyl)sulfonyl]prop-2-enoate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as TBNP and is a member of the sulfonyl-containing compounds family. TBNP has been used in various scientific research applications, including biochemical and physiological studies, due to its ability to selectively target specific biological pathways.

Aplicaciones Científicas De Investigación

Multi-Coupling Reagent

tert-butyl (2E)-3-(dimethylamino)-2-[(2-nitrophenyl)sulfonyl]prop-2-enoate and related compounds are used as multi-coupling reagents in organic synthesis. For instance, 3-bromo-2-(tert-butylsulfonyl)-1-propene reacts with various electrophiles to yield highly functionalized sulfones. These compounds can be transformed into enones or dienones, showcasing their versatility as synthetic equivalents to various synthons (Auvray, Knochel, & Normant, 1985).

Chemoselective Nitration

The compound's derivatives are also significant in chemoselective nitration processes. A study demonstrated efficient conversion of aromatic sulfonamides into their mono-nitro derivatives using tert-butyl nitrite. This method offers high chemoselectivity for sulfonamide functionalized aryl systems, even in the presence of other sensitive or reactive functionalities (Kilpatrick, Heller, & Arns, 2013).

Synthesis of Sulfonamides

In medicinal chemistry, tert-butyl (2E)-3-(dimethylamino)-2-[(2-nitrophenyl)sulfonyl]prop-2-enoate derivatives have been used in the development of adenosine A2B receptor antagonists with a sulfonamide structure. This application is critical as standard reactions for sulfonamide formation often result in low yields, necessitating innovative approaches (Yan et al., 2006).

Stereoselective Intramolecular Arylation

These compounds have been utilized in the highly stereoselective intramolecular alpha-arylation of self-stabilized non-racemic enolates. This process leads to the synthesis of alpha-quaternary alpha-amino acid derivatives, where the asymmetric induction is determined by an intermediate non-racemic enolate (Lupi et al., 2009).

N-(Boc) Nitrone Equivalents

tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class of compounds related to tert-butyl (2E)-3-(dimethylamino)-2-[(2-nitrophenyl)sulfonyl]prop-2-enoate, have been identified as the first class of N-(Boc) nitrone equivalents. These sulfones behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines, demonstrating their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Propiedades

IUPAC Name |

tert-butyl (E)-3-(dimethylamino)-2-(2-nitrophenyl)sulfonylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O6S/c1-15(2,3)23-14(18)13(10-16(4)5)24(21,22)12-9-7-6-8-11(12)17(19)20/h6-10H,1-5H3/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOPRTGATSAUSH-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=CN(C)C)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/C(=C\N(C)C)/S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (2E)-3-(dimethylamino)-2-[(2-nitrophenyl)sulfonyl]prop-2-enoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide](/img/structure/B2693436.png)

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2693437.png)

![tert-butyl N-[2-(1,3-dithian-2-yl)-2-oxoethyl]carbamate](/img/structure/B2693443.png)

![4-({[2-(2,3-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2693444.png)

![1-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2693445.png)

![rel-(1R,2R,4S,5S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)bicyclo[3.1.0]hexane-2-carboxylic acid](/img/no-structure.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2693452.png)

![(5R)-5-[[(5-Fluorosulfonyloxypyridine-3-carbonyl)amino]methyl]-3-methyl-2-oxo-1,3-oxazolidine](/img/structure/B2693454.png)